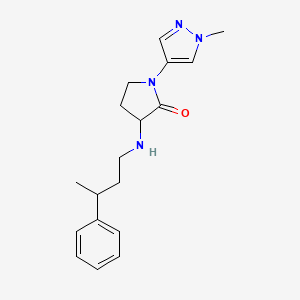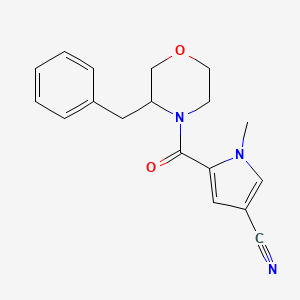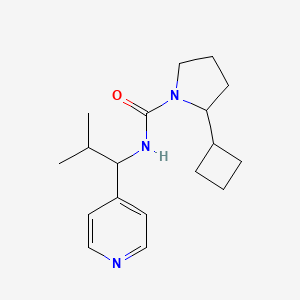
2-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a derivative of benzamide and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-methylbenzamide is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase, which are enzymes involved in inflammation. Additionally, it has been shown to inhibit the activity of certain signaling pathways involved in cancer cell proliferation, such as the PI3K/Akt/mTOR pathway.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-methylbenzamide in lab experiments is its potential therapeutic properties. This compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, it has been studied for its potential use in the treatment of cancer.
However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic properties.
Future Directions
There are several future directions for the study of 2-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-methylbenzamide. One direction is to further study its potential therapeutic properties in the treatment of pain and inflammation-related disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential use in the treatment of cancer. Other future directions include studying its pharmacokinetics and toxicity in vivo and developing more efficient synthesis methods to improve its availability for research purposes.
Conclusion
This compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been synthesized using various methods and has been shown to have anti-inflammatory and analgesic effects, as well as potential use in the treatment of cancer. Further studies are needed to fully understand its mechanism of action and potential therapeutic properties, but it holds promise for future research in the field of medicine.
Synthesis Methods
2-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-methylbenzamide can be synthesized using different methods. One of the commonly used methods involves the reaction of 2-fluoro-4-methylbenzoic acid with 2-amino-3-methoxy-2-methylpropan-1-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
2-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-methylbenzamide has been studied for its potential therapeutic properties in various scientific research studies. This compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, it has been studied for its potential use in the treatment of cancer due to its ability to inhibit cancer cell proliferation.
properties
IUPAC Name |
2-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3/c1-9-4-5-10(11(14)6-9)12(16)15-7-13(2,17)8-18-3/h4-6,17H,7-8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYPBNAPWPPWDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC(C)(COC)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-methoxyphenyl)oxan-4-yl]cyclobutanecarboxamide](/img/structure/B7639172.png)
![[4-(3-Aminopropoxy)piperidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride](/img/structure/B7639175.png)


![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B7639200.png)
![[2-(Aminomethyl)-3-methylpiperidin-1-yl]-(2,3-dimethylphenyl)methanone;hydrochloride](/img/structure/B7639205.png)
![2-[(5-chloro-6-cyanopyridin-2-yl)amino]-N-prop-2-ynylacetamide](/img/structure/B7639211.png)
![N-[1-(methylcarbamoyl)cyclopentyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639218.png)
![(3-Phenoxypiperidin-1-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7639220.png)



![2-[2-(3,4-Difluorophenyl)-1,3-oxazol-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7639278.png)